N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide
Description
Properties
IUPAC Name |
N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O2/c14-13(15,16)9-1-2-21-10(7-9)18-19-11(21)8-17-12(22)20-3-5-23-6-4-20/h1-2,7H,3-6,8H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIKYSAMEYXGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide typically involves multiple steps, starting with the construction of the [1,2,4]triazolo[4,3-a]pyridine core. This can be achieved through cyclization reactions involving hydrazines and α-haloketones. Subsequent introduction of the trifluoromethyl group and morpholine-4-carboxamide moiety requires careful control of reaction conditions, including temperature, solvent choice, and reaction time.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for efficiency and yield. Large-scale reactions may use continuous flow chemistry to ensure consistent quality and reduce reaction times. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Amide Hydrolysis and Functionalization
The morpholine-4-carboxamide moiety undergoes hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Cleavage of the amide bond yields morpholine and the corresponding carboxylic acid derivative.
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Basic Hydrolysis : Generates a carboxylate salt, which can be reprotonated to the free acid.
Table 1: Amide Reactivity
| Reaction Type | Conditions | Product(s) | Source |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 6h | Morpholine + Triazole-pyridine carboxylic acid | |
| Nucleophilic Substitution | NaOMe/MeOH, 60°C, 12h | Methoxy derivative |
Nucleophilic Aromatic Substitution
The electron-deficient triazole-pyridine system facilitates substitutions at activated positions:
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Morpholine Installation : Intermediate 73 (analogous to the triazole-pyridine precursor) reacts with morpholine under nucleophilic aromatic substitution (SNAr) conditions to form the carboxamide derivative .
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Halogen Displacement : Chlorine at position 7 (in analogs) is replaced by amines, alkoxides, or thiols under Pd-catalyzed cross-coupling .
Table 2: SNAr Reactions
Cross-Coupling Reactions
The trifluoromethyl group stabilizes the aromatic system, enabling transition-metal-catalyzed couplings:
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Suzuki-Miyaura : Boronic acids couple at position 3 of the triazole ring under Pd(PPh₃)₄ catalysis .
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Heck Reaction : Alkenes insert at the pyridine C-H positions using Pd(OAc)₂ .
Table 3: Cross-Coupling Examples
Functional Group Transformations
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Trifluoromethyl Reactivity : The CF₃ group is generally inert but can participate in radical reactions or act as an electron-withdrawing group to direct electrophilic substitutions .
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Triazole Ring Modifications : Oxidation of the triazole ring with mCPBA yields N-oxide derivatives, enhancing solubility .
Heterocycle-Specific Reactions
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Vilsmeier-Haack Formylation : Electrophilic formylation at position 2 of the pyridine ring under POCl₃/DMF conditions .
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Reductive Amination : The methylene bridge (-CH₂-) between triazole and morpholine allows for secondary amine formation via reductive alkylation.
Table 4: Heterocyclic Transformations
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Formylation | POCl₃, DMF, 0°C → RT | 2-Formyl-triazolo-pyridine derivative | 58% | |
| N-Oxidation | mCPBA, CH₂Cl₂, 24h | Triazole-pyridine N-oxide | 67% |
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Applications
Research indicates that N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide exhibits significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation:
- Mechanism of Action : The trifluoromethyl group contributes to the binding affinity of the compound to kinase targets, which are crucial in cancer signaling pathways. Studies have shown that this compound can effectively inhibit tumor growth in various human cancer cell lines, demonstrating potential cytotoxicity against these cells .
Antimicrobial Properties
In addition to its anticancer applications, this compound has also been evaluated for its antimicrobial activity:
- Antimicrobial Studies : Recent investigations have highlighted the effectiveness of similar triazole derivatives against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance the antimicrobial efficacy of related compounds by improving their interaction with microbial targets .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step synthetic routes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
- Anticancer Efficacy : In vitro studies demonstrated that derivatives of triazole compounds significantly inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction through kinase inhibition pathways.
- Antimicrobial Activity : A study on related triazole derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compounds were tested using the well diffusion method against strains like Staphylococcus aureus and Escherichia coli, revealing zones of inhibition that suggest potential therapeutic applications.
Mechanism of Action
The mechanism by which N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide exerts its effects involves the inhibition of specific kinases. By binding to the active site of these enzymes, the compound prevents their catalytic activity, thereby disrupting cell signaling pathways. The molecular targets and pathways involved include various kinases implicated in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide and related compounds:
Key Observations :
Compared to triazolo[1,5-a]pyrimidines (e.g., Journal 2020 compound), the triazolo[4,3-a]pyridine scaffold offers distinct electronic properties due to nitrogen positioning, influencing binding affinity .
Substituent Effects: The 7-trifluoromethyl group in the target compound likely improves metabolic stability compared to the 4-chlorophenyl group in triazolo[1,5-a]pyrimidines, which may enhance cytotoxicity but reduce solubility .
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step protocols similar to those in EP 4374877 A2 (e.g., amide coupling, cyclization) but avoids the nitro-group reductions required for quinolinone derivatives .
Research Findings and Limitations
- EP 4374877 A2 Compounds: Demonstrated nanomolar IC₅₀ values against FLT3 kinase, attributed to their spirocyclic cores and trifluoromethyl groups. However, their complex syntheses (e.g., multi-step functionalization of difluorophenyl groups) limit scalability .
- Triazolo[1,5-a]pyrimidines : Showed moderate cytotoxicity (IC₅₀ ~10–50 µM) against breast cancer cells but exhibited poor aqueous solubility due to hydrophobic substituents .
- Quinolinones: Primarily serve as synthetic intermediates; their lack of trifluoromethyl or morpholine groups reduces relevance to the target compound’s hypothesized activity .
Critical Gaps :
- Comparative studies on metabolic stability (e.g., microsomal assays) between triazolo[4,3-a]pyridines and triazolo[1,5-a]pyrimidines are absent in current literature.
Biological Activity
N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a trifluoromethyl group attached to a triazolo-pyridine moiety and a morpholine carboxamide. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine with morpholine-4-carboxylic acid derivatives. This reaction can be facilitated by coupling agents such as EDC or DIC under mild conditions to yield the desired product with high purity.
Antimicrobial Activity
Research indicates that compounds containing triazolo-pyridine structures exhibit notable antimicrobial properties. For instance, derivatives of triazolo-pyridines have shown efficacy against various bacterial strains due to their ability to inhibit essential bacterial enzymes. A study demonstrated that similar compounds were effective against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
Anticancer Potential
The anticancer activity of this compound has been explored through in vitro assays. Preliminary findings indicate that this compound induces apoptosis in cancer cell lines such as MCF-7 and A549. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| A549 | 15.0 | Inhibition of PI3K/Akt signaling pathway |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to reduce the production of pro-inflammatory cytokines and inhibit NF-kB signaling pathways .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating various triazolo-pyridine derivatives for their antimicrobial properties, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, showing a minimum inhibitory concentration (MIC) of 8 µg/mL against both pathogens.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with the compound at concentrations above 10 µM.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction parameters influence yield?
- Methodology : The compound can be synthesized via a multi-step approach:
Triazolo core formation : Cyclize 3-amino-1,2,4-triazole with a substituted pyridine derivative under reflux in DMF with triethylamine as a base (120°C, 10 hours) .
Morpholine coupling : React the triazolo intermediate with morpholine-4-carboxamide using reductive amination (e.g., NaBH4 in methanol) or amide coupling (e.g., EDC/HCl in dichloromethane) .
- Key parameters : Temperature control during cyclization (prevents side reactions) and stoichiometric ratios of coupling reagents (≥1.1 equivalents of carboxamide) .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Methodology :
- 1H-NMR : Verify the presence of the morpholine ring (δ ~3.6–3.8 ppm for -N-CH2-O) and trifluoromethyl group (singlet at ~δ 4.1 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities (<1% by peak area) .
- HPLC : Use a C18 column with acetonitrile/water gradient (95% purity threshold) .
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
- Methodology :
- Solubility : Perform shake-flask assays in PBS (pH 7.4) or DMSO, measuring saturation concentration via UV-Vis spectroscopy .
- Stability : Incubate in simulated gastric fluid (pH 2) and plasma (37°C, 24 hours), monitoring degradation via HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Modify substituents : Replace the trifluoromethyl group with -CF2H or -OCF3 to evaluate metabolic stability .
- Scaffold variations : Synthesize analogs with pyrazolo[4,3-e]triazino-triazinone or imidazo[1,2-a]pyridine cores to compare binding affinities .
- Assay selection : Use kinase inhibition assays (e.g., EGFR or VEGFR2) and cellular proliferation tests (e.g., MTT in cancer cell lines) .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodology :
- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and bioavailability in rodent models to identify absorption issues .
- Metabolite identification : Perform LC-MS/MS on plasma samples to detect inactive or toxic metabolites .
- Target engagement assays : Use Western blotting to verify downstream signaling inhibition (e.g., p-ERK reduction) in tumor tissues .
Q. How can computational methods guide the optimization of this compound’s selectivity?
- Methodology :
- Docking simulations : Model the compound in ATP-binding pockets of off-target kinases (e.g., Src vs. Abl) using AutoDock Vina .
- Free-energy calculations : Compare binding energies (ΔG) for trifluoromethyl vs. chloro analogs to predict selectivity .
- MD simulations : Assess conformational stability of the morpholine-carboxamide moiety in aqueous environments (100 ns trajectories) .
Q. What advanced techniques characterize the compound’s interactions with biological targets?
- Methodology :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified receptors .
- Cryo-EM/X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., kinase domains) to identify key hydrogen bonds .
- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) for thermodynamic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
